molecular formula C7H6N2O2S2 B7761603 Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate CAS No. 890095-75-7

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B7761603
CAS No.: 890095-75-7
M. Wt: 214.3 g/mol
InChI Key: ULLPSNBPFYVPDS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate is a specialty thiophene derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is part of a class of molecules known for their utility in constructing more complex heterocyclic systems with biological relevance. Research Applications and Value: The primary research value of this methyl ester derivative lies in its role as a precursor for the synthesis of pharmacologically active thieno[2,3-d]pyrimidines. Thienopyrimidines are established as purine bioisosteres and represent a privileged scaffold in anticancer agent development . Researchers utilize this building block to generate novel compounds for screening against various cancer cell lines. Specific derivatives have demonstrated potent antiproliferative effects, with one lead compound exhibiting an IC50 of 0.013 µM against the MCF-7 breast cancer cell line . Mechanism of Action and Molecular Targets: While the precursor itself does not have a defined mechanism, the thienopyrimidine compounds derived from it are investigated as inhibitors of critical oncogenic targets. These molecular targets include tyrosine kinase receptors such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often overexpressed in cancers . Additionally, such scaffolds are explored for their activity against B-Raf kinases, Aurora kinases, and the Tie2 receptor, all of which play significant roles in cell proliferation, survival, and tumor angiogenesis . The structural motif allows for interaction with the ATP-binding sites of these kinases, leading to enzyme inhibition and suppression of cancer cell growth. Note on Compound Specifications: The information presented is based on the research context of closely related chemical structures, particularly ethyl ester analogs and compounds with cyano substituents . Researchers are advised to consult the specific Certificate of Analysis for confirmed data on molecular weight, purity, and storage conditions for this exact methyl ester compound. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-amino-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-11-7(10)5-2-4(12-3-8)6(9)13-5/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPSNBPFYVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221544
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID201221544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-75-7
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Followed by Nitro Reduction

A widely documented approach begins with methyl 5-nitro-4-bromothiophene-2-carboxylate as the starting material. The bromine atom at the 4-position undergoes nucleophilic displacement with thiocyanate (SCN\text{SCN}^-), facilitated by sodium thiocyanate (NaSCN\text{NaSCN}) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The reaction typically proceeds at 60–80°C for 6–8 hours, yielding methyl 5-nitro-4-thiocyanatothiophene-2-carboxylate. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) or chemical reductants like iron powder in acetic acid.

Key Reaction Steps:

  • Thiocyanate Introduction:

    Methyl 5-nitro-4-bromothiophene-2-carboxylate+NaSCNDMF, 70°CMethyl 5-nitro-4-thiocyanatothiophene-2-carboxylate+NaBr\text{Methyl 5-nitro-4-bromothiophene-2-carboxylate} + \text{NaSCN} \xrightarrow{\text{DMF, 70°C}} \text{Methyl 5-nitro-4-thiocyanatothiophene-2-carboxylate} + \text{NaBr}

    Yields for this step range from 85–92%, with purity confirmed by HPLC.

  • Nitro Reduction:

    • Catalytic Hydrogenation: Using 10% Pd/C\text{Pd/C} in ethyl acetate under H2\text{H}_2 at room temperature for 2 hours achieves quantitative conversion.

    • Iron/Acetic Acid System: Iron powder in acetic acid at 50°C for 3 hours reduces the nitro group efficiently, though prolonged heating may risk thiocyanate hydrolysis.

Direct Amination and Thiocyanation

Alternative routes involve sequential functionalization of a pre-assembled thiophene core. For example, methyl 4-bromothiophene-2-carboxylate can undergo thiocyanation followed by nitration and reduction. However, this method is less favored due to competing side reactions during nitration.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvent Effects: Ethanol-water mixtures enhance thiocyanate solubility, while DMF accelerates substitution kinetics but may lead to dimethylamine byproducts via solvent decomposition.

  • Catalytic Systems: Pd/C\text{Pd/C}-mediated hydrogenation offers cleaner profiles compared to iron powder, which requires post-reaction filtration to remove metal residues.

Temperature and Time Considerations

  • Thiocyanation: Elevated temperatures (70–80°C) reduce reaction times but risk thiocyanate degradation. Optimal conditions balance speed and stability.

  • Reduction: Hydrogenation at 20–25°C prevents undesired ring hydrogenation, whereas iron-based methods require tighter temperature control to avoid over-reduction.

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): Signals at δ\delta 6.85 (s, 1H, thiophene-H), 5.21 (s, 2H, NH2\text{NH}_2), 3.89 (s, 3H, OCH3\text{OCH}_3).

  • IR (KBr) : Peaks at 2170 cm1^{-1} (SCN\text{SCN}), 1685 cm1^{-1} (ester C=O).

Yield and Purity

MethodThiocyanation YieldReduction YieldOverall YieldPurity (HPLC)
NaSCN/DMF\text{NaSCN}/\text{DMF} + Pd/C\text{Pd/C}-H2\text{H}_290%100%90%99.2%
NaSCN/EtOH\text{NaSCN}/\text{EtOH} + Fe/AcOH\text{Fe}/\text{AcOH}88%95%83.6%97.8%

Challenges and Mitigation Strategies

Competing Side Reactions

  • Thiocyanate Hydrolysis: Prolonged exposure to acidic or aqueous conditions converts SCN\text{SCN} to SH\text{SH}. Mitigated by using anhydrous solvents and inert atmospheres.

  • Dimethylamine Formation: In DMF, trace acids catalyze solvent decomposition to dimethylamine, which can alkylate the amine product. Substituting DMF with acetonitrile reduces this risk.

Scalability Issues

Catalytic hydrogenation is more scalable than iron powder methods, which generate large amounts of metal sludge. Continuous-flow systems improve efficiency for large-scale production.

Emerging Methodologies

Recent advances focus on photoredox catalysis for nitro reduction, offering milder conditions and better functional group tolerance. For example, iridium-based photocatalysts enable visible-light-driven reductions at ambient temperature, though thiocyanate stability under irradiation remains under investigation .

Chemical Reactions Analysis

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiocyanato group to an amino group.

    Substitution: The amino and thiocyanato groups can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the thiocyanato group can participate in nucleophilic and electrophilic interactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The electronic and steric effects of substituents significantly influence the reactivity and applications of thiophene derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Reference
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate C₇H₆N₂O₂S₂ 214.23 4-SCN, 5-NH₂ Methyl
Methyl 5-amino-4-nitrothiophene-2-carboxylate C₆H₆N₂O₄S 202.18 4-NO₂, 5-NH₂ Methyl
Ethyl 5-(5-chlorothiophene-2-amido)-4-SCN-3-methylthiophene-2-carboxylate C₁₅H₁₂ClN₂O₃S₃ 413.91 4-SCN, 5-amido, 3-CH₃ Ethyl
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate C₁₃H₁₂ClNO₂S 281.75 3-NH₂, 5-Cl-Ph Ethyl
Key Observations:

Thiocyanate vs. Nitro Groups: The thiocyanate group (-SCN) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in its analog (). This difference impacts stability under acidic or reductive conditions. Nitro-substituted derivatives are more prone to reduction to amino groups, whereas thiocyanates may undergo nucleophilic substitution or cyclization .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit lower hydrophobicity compared to ethyl esters (e.g., ). This affects solubility in organic solvents and bioavailability in pharmacological applications .

Research Findings and Challenges

  • Stability : Thiocyanates (e.g., target compound) are susceptible to hydrolysis under alkaline conditions, limiting their use in aqueous environments. In contrast, nitro derivatives () are more thermally stable but require careful handling due to explosive tendencies .
  • Crystallography : Ethyl esters () often yield higher-quality crystals for structural analysis using programs like SHELXL () .

Biological Activity

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its diverse biological activities. Thiophenes are known for their potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Antibacterial Activity

Several studies have reported on the antibacterial properties of thiophene derivatives. For example, a study on related thiophene compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate
Escherichia coliHigh

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies on various cancer cell lines, including prostate cancer (PC-3) and breast cancer cells, revealed that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanism may involve the modulation of key signaling pathways associated with cell survival and death .

Cell Line IC50 (µM) Mechanism
PC-3 (prostate cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest

Case Studies

  • Antibacterial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Study : In a comparative analysis of various thiophene derivatives, this compound was found to be one of the most effective in reducing tumor cell viability in vitro. This study highlighted its potential for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of a thiophene scaffold. For example, the Gewald reaction (a two-component condensation of ketones, cyanoacetates, and sulfur) is a common method for amino-thiophene derivatives . To introduce the thiocyanate group, nucleophilic substitution at the 4-position using potassium thiocyanate under controlled pH (e.g., acidic or basic conditions) is recommended. Reaction temperature (40–60°C) and solvent polarity (DMF or acetonitrile) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the thiophene ring substitution pattern. The amino group (δ 5.0–6.0 ppm, broad singlet) and thiocyanate (δ 3.8–4.2 ppm) should show distinct shifts .
  • IR : Stretching vibrations for -NH2_2 (~3350 cm1^{-1}), -SCN (~2150 cm1^{-1}), and ester C=O (~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX or WinGX for structure refinement. A mean plane deviation analysis (via Cremer-Pople puckering parameters) can confirm ring planarity .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Thiocyanate hydrolysis : The -SCN group may hydrolyze to -SH or -SO3_3H under prolonged exposure to moisture. Use anhydrous solvents and inert atmospheres .
  • Ester group degradation : Basic conditions can saponify the methyl ester. Maintain neutral pH during thiocyanate introduction .
  • Oxidation of amino groups : Add antioxidants like BHT (butylated hydroxytoluene) during storage .

Advanced Research Questions

Q. How does the electronic nature of the thiocyanate group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The -SCN group acts as both an electron-withdrawing substituent (via resonance) and a potential leaving group. In Suzuki-Miyaura coupling, the thiocyanate can be displaced by boronic acids under palladium catalysis (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C). For cycloadditions (e.g., Huisgen click reactions), the amino group facilitates coordination to metal catalysts, while the thiocyanate’s electron-deficient nature enhances dipolarophilicity. Monitor reaction progress via TLC and LC-MS to optimize conditions .

Q. What computational methods are suitable for predicting the compound’s conformational stability and interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model the thiophene ring’s puckering (Cremer-Pople parameters) and assess the energy barrier for rotation of the thiocyanate group .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinases or cytochrome P450). Parameterize the thiocyanate’s partial charges using RESP fitting .
  • MD simulations : GROMACS or AMBER can simulate solvation effects and ligand-protein dynamics over 100-ns trajectories .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-response assays : Perform IC50_{50} determinations across multiple cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., E. coli, S. aureus) to establish selectivity windows .
  • Mechanistic studies : Use RNA-seq or proteomics to identify upregulated/downregulated pathways. For example, thiocyanate derivatives may inhibit thioredoxin reductase via covalent modification of selenocysteine residues .
  • Structural analogs : Compare activity with Methyl 4,5-diaminothiophene-2-carboxylate (lacking -SCN) to isolate the thiocyanate’s contribution .

Applications in Material Science

Q. What strategies enable the integration of this compound into conductive polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Electropolymerization : Use cyclic voltammetry (0.1 M TBAPF6_6 in acetonitrile, Pt electrode) to polymerize the thiophene monomer. The amino group enhances solubility, while the thiocyanate improves charge transport .
  • MOF synthesis : Coordinate the amino group to Zn2+^{2+} or Cu2+^{2+} nodes in DMF/water mixtures. The thiocyanate can act as a bridging ligand or pore-functionalizing agent .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer :

  • Standardized protocols : Adopt consistent drying (vacuum desiccator, 40°C) and storage conditions (-20°C under argon) .
  • QC/QA metrics : Report 1^1H NMR integration ratios (e.g., ester methyl vs. aromatic protons) and HPLC retention times (C18 column, 70:30 MeOH/H2_2O) for each batch .
  • Interlab validation : Share samples with collaborators for round-robin testing using identical instrumentation settings .

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